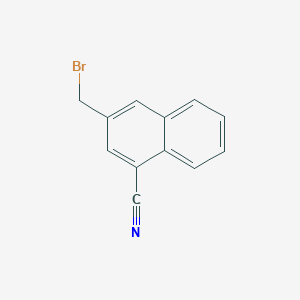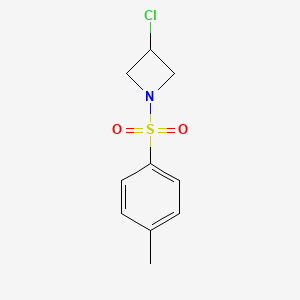
6-Chloro-9-cycloheptyl-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-cycloheptyl-9H-purine is a chemical compound with the molecular formula C12H15ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids. The presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position distinguishes this compound from other purine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction yields 6-chloropurine, which can then be further reacted with cycloheptyl halides under appropriate conditions to introduce the cycloheptyl group at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-cycloheptyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-cycloheptyl-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Alkylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation reactions, forming N-alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation Reactions: Alkyl halides and alkylating agents are commonly used, with reaction conditions involving the use of solvents like acetonitrile and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cycloheptyl-9H-purine, while oxidation reactions can produce oxidized purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-cycloheptyl-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-cycloheptyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it can interact with viral proteins, inhibiting viral replication and providing antiviral activity .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-9-cycloheptyl-9H-purine can be compared with other similar compounds, such as:
6-Chloropurine: This compound has a similar structure but lacks the cycloheptyl group at the 9th position.
9-Cycloheptyl-9H-purine: This compound lacks the chlorine atom at the 6th position. It is studied for its potential biological activities and as an intermediate in organic synthesis.
2,6,9-Trisubstituted Purine Derivatives: These compounds have substitutions at the 2nd, 6th, and 9th positions and are studied for their antitumor and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6961-62-2 |
|---|---|
Molekularformel |
C12H15ClN4 |
Molekulargewicht |
250.73 g/mol |
IUPAC-Name |
6-chloro-9-cycloheptylpurine |
InChI |
InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChI-Schlüssel |
LWLHORDRKKHLNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




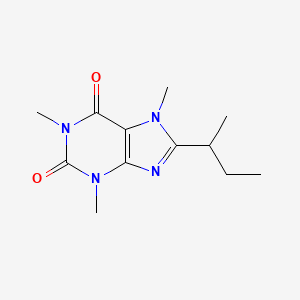
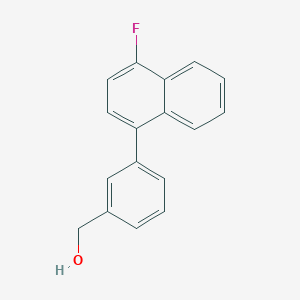


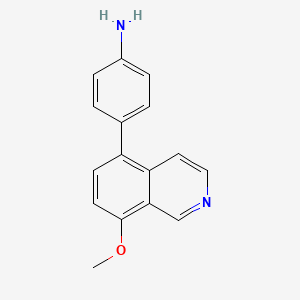

![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)



